![molecular formula C25H29NO3 B14022986 (1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)
(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid is a complex organic compound characterized by its unique spirobiindene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid typically involves multiple steps, including the formation of the spirobiindene core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirobiindene Core: This step often involves cyclization reactions under specific conditions to form the spirobiindene structure.
Functionalization: Introduction of the bis(1-methylethyl)amino carbonyl group and carboxylic acid moiety through reactions such as amination and carboxylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study its interactions with biological molecules and its potential effects on biological systems. Its structure allows for the exploration of its binding properties and potential as a bioactive molecule.
Medicine
In medicine, (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid may be investigated for its potential therapeutic applications. Research may focus on its ability to interact with specific molecular targets and pathways involved in disease processes.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes within biological systems. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1S)-7’-[[Bis(1-methylethyl)amino]carbonyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7-carboxylic acid include other spirobiindene derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific spirobiindene structure and the presence of the bis(1-methylethyl)amino carbonyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C25H29NO3 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
4-[di(propan-2-yl)carbamoyl]-3,3'-spirobi[1,2-dihydroindene]-4'-carboxylic acid |
InChI |
InChI=1S/C25H29NO3/c1-15(2)26(16(3)4)23(27)19-9-5-7-17-11-13-25(21(17)19)14-12-18-8-6-10-20(22(18)25)24(28)29/h5-10,15-16H,11-14H2,1-4H3,(H,28,29) |
Clé InChI |
GYPGMHXSSYSVCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=CC=CC2=C1C3(CC2)CCC4=C3C(=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


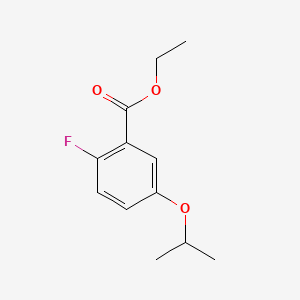
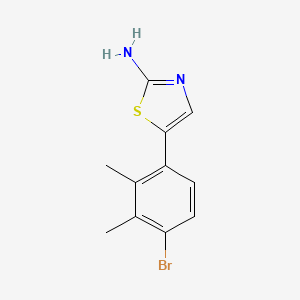
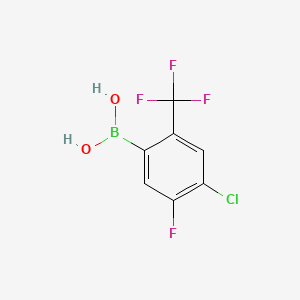

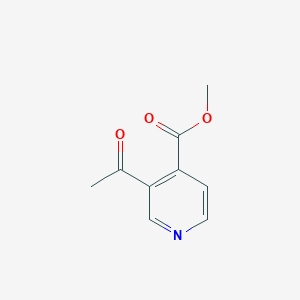
![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)

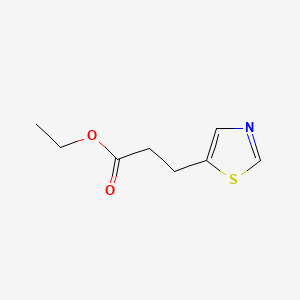

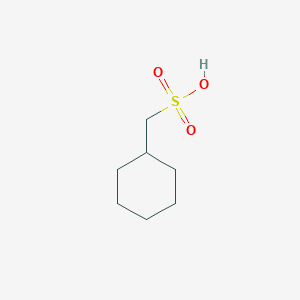
![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
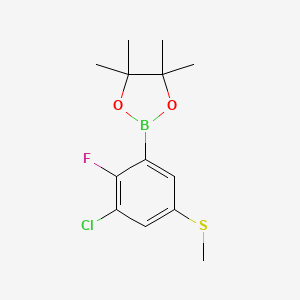
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)

